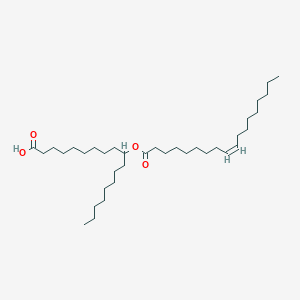
JWH 016-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 016-d9 is intended for use as an internal standard for the quantification of JWH 016 by GC- or LC-MS. JWH 016 is a cannabimimetic indole that potently activates both cannabinoid (CB) receptors, with Ki values of 22.0 and 4.29 nM for CB1 and CB2, respectively. The biological and toxicological properties of this compound have not been reported.
Scientific Research Applications
1. Organic Chemistry Research
JWH 016-d9, part of a series of compounds synthesized by John W. Huffman's research group, is significant in organic chemistry. These compounds, including JWH-018, are analogs and metabolites of ▵9-tetrahydrocannabinol (THC), the active component of marijuana. Originally created for scientific purposes, they contribute to the understanding of cannabinoid receptors and THC-like substances (Wang, 2010).
2. Forensic Science
In forensic science, JWH compounds like JWH-018 have been analyzed for their presence in human biological samples. For instance, a study developed a method for quantifying JWH-018 and related compounds in human blood, using JWH-018-d9 as a reference (Kacinko et al., 2011).
3. Analytical Method Development
Research has focused on developing sensitive analytical methods for detecting synthetic cannabinoids like JWH compounds in various matrices. For example, a study employed surface-enhanced Raman spectroscopy (SERS) for detecting JWH-018 in oral fluid, which could be extended to other JWH compounds (Deriu et al., 2019).
4. Substance Purity and Safety
Investigations into the purity of synthetic cannabinoids, including JWH compounds, have been conducted to understand their safety and effects. One study evaluated the purity of JWH-018 and JWH-073 from online suppliers, which is relevant for assessing the safety of JWH compounds in general (Ginsburg et al., 2012).
properties
Molecular Formula |
C24H14D9NO |
|---|---|
Molecular Weight |
350.5 |
InChI |
InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3/i1D3,3D2,4D2,16D2 |
InChI Key |
QKXRHYJSCZFHEK-SNQOLCNBSA-N |
SMILES |
O=C(C1=C(C)N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2)C3=CC=CC4=C3C=CC=C4 |
synonyms |
(1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





